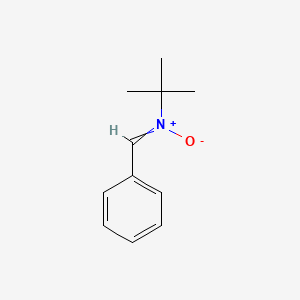

n-tert-butyl-alpha-phenylnitrone

Beschreibung

BenchChem offers high-quality n-tert-butyl-alpha-phenylnitrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about n-tert-butyl-alpha-phenylnitrone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C11H15NO |

|---|---|

Molekulargewicht |

177.24 g/mol |

IUPAC-Name |

N-tert-butyl-1-phenylmethanimine oxide |

InChI |

InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3 |

InChI-Schlüssel |

IYSYLWYGCWTJSG-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |

Physikalische Beschreibung |

Solid; [Merck Index] White crystalline needles; [Alfa Aesar MSDS] |

Dampfdruck |

0.00000043 [mmHg] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

N-tert-Butyl-α-phenylnitrone (PBN): A Comprehensive Technical Guide for Researchers

Introduction

N-tert-butyl-α-phenylnitrone (PBN) is a well-established and versatile cell-permeable spin trapping agent extensively utilized in free radical research.[1][2][3] Its primary function lies in its ability to react with short-lived, highly reactive free radicals to form more stable and detectable nitroxide radical adducts, which can then be characterized using electron paramagnetic resonance (EPR) spectroscopy.[3][4] Beyond its foundational role in spin trapping, PBN has demonstrated a spectrum of biological activities, including neuroprotective, anti-aging, and anti-inflammatory effects, making it a molecule of significant interest in drug development and biomedical research.[2][5][6] This in-depth technical guide provides a comprehensive overview of the core chemical and physical properties of PBN, intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of PBN is critical for its effective application in experimental settings. These properties dictate its solubility, stability, and handling requirements.

General and Structural Information

| Property | Value | Source(s) |

| IUPAC Name | N-tert-butyl-1-phenylmethanimine oxide | [7] |

| Synonyms | PBN, α-Phenyl-N-tert-butylnitrone | [2][7] |

| CAS Number | 3376-24-7 | [5][7] |

| Molecular Formula | C₁₁H₁₅NO | [2][7] |

| Molecular Weight | 177.24 g/mol | [7] |

| Appearance | White to pale cream crystalline solid/powder | [7][8] |

| Purity | Typically ≥98% | [2] |

Solubility

PBN exhibits solubility in a range of common laboratory solvents. Precise solubility is crucial for the preparation of stock solutions and experimental media.

| Solvent | Solubility | Source(s) |

| DMSO | Soluble to 50 mM (or 25-30 mg/ml) | [2][5] |

| Chloroform | 50 mg/ml | [5][9] |

| Ethanol | 30 mg/ml | [2] |

| Water | 20 mg/ml | [5][9] |

| PBS (pH 7.2) | 1 mg/ml | [2] |

| DMF | 30 mg/ml | [2] |

For in vivo applications, a 5 mg/ml solution has been prepared in a mixture of 80% normal saline and 20% water.[1]

Thermal and Physical Constants

| Property | Value | Source(s) |

| Melting Point | 71-75 °C (lit. 73-74 °C) | [5][9][10] |

| Boiling Point | 283.3 °C at 760 mmHg | [9] |

| Density | 0.99 g/cm³ | [9] |

| Flash Point | 118.5 °C | [9] |

The Core of PBN's Utility: Spin Trapping

The defining characteristic of PBN is its function as a spin trap. This process is fundamental to the study of radical biology and chemistry.

Mechanism of Action

PBN itself is a diamagnetic compound, meaning it is not directly detectable by EPR. However, it possesses a nitrone functional group that readily undergoes a 1,3-dipolar cycloaddition reaction with unstable free radicals. This reaction results in the formation of a stable nitroxide radical, known as a spin adduct. The stability of this adduct allows for its accumulation to concentrations detectable by EPR spectroscopy. The hyperfine splitting constants of the resulting EPR spectrum are characteristic of the trapped radical, enabling its identification.[3]

Caption: General mechanism of PBN as a spin trap.

Spectroscopic and Chromatographic Characterization

The identity and purity of PBN are critical for reproducible experimental outcomes. The following are standard methods for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the chemical structure of PBN.

-

¹H NMR: Provides information on the number and types of protons in the molecule.[11]

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in PBN. Key vibrational frequencies can confirm the presence of the nitrone group and the aromatic ring.[7]

Mass Spectrometry (MS)

MS is employed to determine the molecular weight of PBN and to study its fragmentation patterns, further confirming its identity.[7]

Ultraviolet-Visible (UV-Vis) Spectroscopy

PBN exhibits characteristic absorbance maxima in the UV region, which can be used for quantification and to monitor its decomposition.[2][13] It has reported absorbance peaks at approximately 226 nm and 294 nm.[2]

Synthesis and Purification

While commercially available, PBN can also be synthesized in the laboratory. A common method involves the reaction of benzaldehyde with 2-methyl-2-nitropropane in the presence of a reducing agent like zinc.[14]

Caption: A simplified workflow for the synthesis and purification of PBN.

Purification is typically achieved through flash chromatography followed by recrystallization from a suitable solvent system such as ethyl acetate/n-hexane.[14]

Stability, Storage, and Handling

Proper storage and handling are paramount to maintaining the integrity of PBN.

-

Stability: PBN is sensitive to light, especially when in solution.[1] It can undergo light-induced decomposition to generate nitric oxide.[1][13] Stock solutions in DMSO are reported to be stable for up to 2 months at -20°C.[15] Aqueous solutions are unstable and should be prepared just prior to use.[15]

-

Storage: It is recommended to store PBN in a dry, tightly closed container in a freezer at -20°C.[6][10][16] It should be protected from light and moisture.[6]

-

Handling: Standard laboratory safety precautions should be observed, including wearing appropriate personal protective equipment such as gloves and safety glasses.[16][17] Handling should be done in a well-ventilated area, and the formation of dust should be avoided.[16][17]

Applications in Drug Development and Research

Beyond its role as a spin trap, PBN has been investigated for its therapeutic potential.

-

Neuroprotection: PBN has shown protective effects in models of neurodegenerative disorders and stroke.[5][18]

-

Anti-inflammatory Activity: It can inhibit LPS-induced NF-κB DNA binding activity and COX-2 catalytic activity.[2]

-

Antioxidant Properties: PBN acts as an antioxidant, inhibiting lipid peroxidation.[5][15]

-

Ophthalmology: PBN and its derivatives have been explored for their ability to slow the visual cycle and protect the retina from light-induced damage, with potential applications in treating retinal degenerations.[19][20]

Experimental Protocols

Preparation of a PBN Stock Solution

-

Accurately weigh the desired amount of PBN in a sterile microcentrifuge tube.

-

Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 50 mM).

-

Vortex thoroughly until the PBN is completely dissolved.

-

Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

General Protocol for Spin Trapping with PBN in a Cellular System

-

Culture cells to the desired confluency.

-

Induce oxidative stress using a known radical-generating system (e.g., Fenton reagent for hydroxyl radicals).

-

Treat the cells with an appropriate concentration of PBN. The final concentration will need to be optimized for the specific cell type and experimental conditions.

-

Incubate for a predetermined period.

-

Harvest the cells and prepare the sample for EPR analysis according to the instrument manufacturer's instructions.

-

Acquire the EPR spectrum and analyze the hyperfine splitting constants to identify the trapped radical.

Conclusion

N-tert-butyl-α-phenylnitrone is a cornerstone tool in the field of free radical biology and a molecule of growing interest in therapeutic development. A comprehensive understanding of its chemical and physical properties, as outlined in this guide, is essential for its effective and reliable use in research. By adhering to proper handling, storage, and experimental protocols, researchers can confidently leverage the unique capabilities of PBN to advance their scientific inquiries.

References

-

ChemBK. N-tert-Butyl-Alpha-phenylnitrone. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 638877, N-tert-Butyl-alpha-phenylnitrone. [Link]

-

Grigor'ev, I. A., et al. (2020). Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega, 5(47), 30587–30597. [Link]

-

Taira, J., et al. (1998). Release of nitric oxide from a spin trap, N-tert-butyl-alpha-phenylnitrone, under various oxidative conditions. Biological & Pharmaceutical Bulletin, 21(4), 401-404. [Link]

-

Alberti, A., et al. (1997). New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2, (1), 89-93. [Link]

-

Janzen, E. G., et al. (1982). Facile one-step synthesis of phenyl-tert-butylnitrone (PBN) and its derivatives. The Journal of Organic Chemistry, 47(11), 2279-2280. [Link]

-

Wikipedia. Spin trapping. [Link]

-

Huie, R. E., & Cherry, W. R. (1985). Facile one-step synthesis of phenyl-tert-butylnitrone (PBN) and its derivatives. The Journal of Organic Chemistry, 50(10), 1531-1533. [Link]

-

Maeda, A., et al. (2015). PBN (Phenyl-N-Tert-Butylnitrone)-Derivatives Are Effective in Slowing the Visual Cycle and Rhodopsin Regeneration and in Protecting the Retina from Light-Induced Damage. PLoS One, 10(12), e0145305. [Link]

-

Pérez-González, A., et al. (2020). α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. Molecules, 25(21), 5029. [Link]

-

Maeda, A., et al. (2015). PBN (Phenyl-N-Tert-Butylnitrone)-Derivatives Are Effective in Slowing the Visual Cycle and Rhodopsin Regeneration and in Protecting the Retina From Light-Induced Damage. PLoS One, 10(12), e0145305. [Link]

-

Merck Millipore. N-tert-Butyl-α-phenylnitrone - CAS 3376-24-7 - Calbiochem | 203995. [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Spin trapping - Wikipedia [en.wikipedia.org]

- 4. Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-TERT-BUTYL-ALPHA-PHENYLNITRONE | 3376-24-7 [chemicalbook.com]

- 6. N-tert-Butyl-alpha-phenylnitrone [PBN] - CAS-Number 3376-24-7 - Order from Chemodex [chemodex.com]

- 7. N-tert-Butyl-alpha-phenylnitrone | C11H15NO | CID 638877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. A17442.06 [thermofisher.com]

- 9. chembk.com [chembk.com]

- 10. ≥98% (GC), cyclooxygenase-2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 11. N-TERT-BUTYL-ALPHA-PHENYLNITRONE(3376-24-7) 1H NMR [m.chemicalbook.com]

- 12. N-TERT-BUTYL-ALPHA-PHENYLNITRONE(3376-24-7) 13C NMR spectrum [chemicalbook.com]

- 13. Release of nitric oxide from a spin trap, N-tert-butyl-alpha-phenylnitrone, under various oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. merckmillipore.com [merckmillipore.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

- 18. mdpi.com [mdpi.com]

- 19. PBN (Phenyl-N-Tert-Butylnitrone)-Derivatives Are Effective in Slowing the Visual Cycle and Rhodopsin Regeneration and in Protecting the Retina from Light-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PBN (Phenyl-N-Tert-Butylnitrone)-Derivatives Are Effective in Slowing the Visual Cycle and Rhodopsin Regeneration and in Protecting the Retina from Light-Induced Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic and Therapeutic Profile of N-tert-Butyl-alpha-Phenylnitrone (PBN) and Derivatives: A Technical Guide

Topic: Antioxidant Properties of N-tert-Butyl-alpha-Phenylnitrone (PBN) and Its Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-tert-butyl-alpha-phenylnitrone (PBN) represents a foundational class of nitrone-based spin traps originally utilized for electron paramagnetic resonance (EPR) spectroscopy. Over the last three decades, its utility has expanded from a chemical probe to a therapeutic candidate for neuroprotection in ischemic stroke, aging, and neurodegeneration. This guide provides a technical analysis of PBN and its sulfonated derivative, NXY-059, contrasting their direct radical scavenging capabilities with their potent modulation of signal transduction pathways.

Molecular Mechanism of Action[1]

The pharmacological efficacy of PBN is dualistic, involving both direct chemical trapping of free radicals and downstream modulation of inflammatory signaling.

Spin Trapping Chemistry

The core mechanism of PBN involves the addition of a short-lived free radical (

Reaction Scheme:

While PBN traps hydroxyl radicals (

Signal Transduction Modulation

At therapeutic concentrations (10–100

-

NF-

B Inhibition: PBN blocks the phosphorylation of I -

Mitochondrial Protection: PBN inhibits the release of cytochrome c and preserves mitochondrial membrane potential (

), thereby arresting the apoptotic cascade.

Visualization: Signal Transduction Pathway

Figure 1: PBN modulation of oxidative stress-induced signaling.[3] PBN intervenes at the mitochondrial level and inhibits the NF-

Comparative Pharmacology: PBN vs. NXY-059

While PBN is lipophilic and crosses the blood-brain barrier (BBB) readily, its derivative NXY-059 (disufenton sodium) was developed to improve water solubility and reduce toxicity.

Structural Distinctions

-

PBN: Lipophilic, high BBB permeability.

-

S-PBN: 2-sulfophenyl derivative (mono-sulfonated).

-

NXY-059: 2,4-disulfophenyl derivative (di-sulfonated). Highly polar, low BBB permeability (approx. 0.5% of plasma levels).

Quantitative Antioxidant Data

The following table summarizes the kinetic rate constants for radical trapping. Note the significant difference between hydroxyl and superoxide trapping rates.

| Compound | Target Radical | Rate Constant ( | Mechanism Note |

| PBN | Hydroxyl ( | Near diffusion limit; highly effective trap. | |

| PBN | Superoxide ( | Extremely slow; negligible direct scavenging.[4] | |

| DMPO | Hydroxyl ( | Standard reference trap.[4] | |

| DMPO | Superoxide ( | Faster than PBN, but still kinetically limited. | |

| NXY-059 | Hydroxyl ( | Comparable to PBN; high solubility enhances plasma scavenging. |

Data synthesized from Maples et al. (2001) and Villamena et al. (2008).

Experimental Methodologies

Protocol: EPR Spin Trapping of Hydroxyl Radicals

This protocol validates the antioxidant capacity of PBN derivatives in a cell-free system.

Reagents:

-

Phosphate Buffer (100 mM, pH 7.4) with DTPA (25

). -

Spin Trap: PBN or NXY-059 (50–100 mM stock).

-

Radical Source: Fenton Reagent (

+

Workflow:

-

Preparation: Dissolve PBN in buffer (warm if necessary due to lipophilicity). NXY-059 dissolves readily.

-

Reaction Mix: Combine 20

Spin Trap, 10 -

Acquisition: Transfer immediately to a quartz flat cell.

-

EPR Settings:

-

Microwave Power: 20 mW

-

Modulation Amplitude: 1.0 G

-

Scan Range: 100 G

-

-

Analysis: Measure peak-to-peak amplitude of the characteristic triplet of doublets (PBN-OH adduct:

,

Protocol: In Vivo MCAO (Middle Cerebral Artery Occlusion)

To assess neuroprotection, the transient MCAO model in rats is the gold standard.

Workflow:

-

Induction: Anesthetize rat (Isoflurane). Insert intraluminal filament via internal carotid artery to occlude MCA.

-

Ischemia: Maintain occlusion for 90 minutes. Monitor body temp at 37°C (critical, as hypothermia confounds PBN effects).

-

Reperfusion: Withdraw filament.

-

Treatment: Administer PBN (100 mg/kg i.p.) or NXY-059 (infusion) at 1 hour post-occlusion.

-

Assessment: Sacrifice at 24–48 hours. Stain brain slices with TTC (2,3,5-triphenyltetrazolium chloride) to quantify infarct volume.[5]

Visualization: Experimental Workflow

Figure 2: Standardized workflow for assessing nitrone neuroprotection in focal ischemia.

Therapeutic Applications & Clinical Reality

The Case of NXY-059 (Cerovive)

NXY-059 was the first neuroprotectant to reach Phase III clinical trials (SAINT-I and SAINT-II) for acute ischemic stroke.

-

SAINT-I: Showed a statistically significant benefit in reducing disability (mRS score).

-

SAINT-II: Failed to replicate the benefit.

-

Analysis of Failure:

-

BBB Penetration: NXY-059 has very poor BBB penetration compared to PBN. It likely acted on the endothelium rather than neurons.

-

Therapeutic Window: The time window in humans (up to 6 hours) may have been too wide compared to the tightly controlled rodent models.

-

Mechanism Mismatch: The drug may have functioned as a "vascular protectant" rather than a true "neuroprotectant."

-

Future Directions

Research has shifted towards dual-function nitrones (e.g., TN-5) that combine the nitrone moiety with other pharmacophores (like NO donors) to enhance vasodilation and BBB permeability, addressing the limitations of NXY-059.

References

-

Maples, K. R., et al. (2001). Comparison of the radical trapping ability of PBN, S-PBN and NXY-059. Free Radical Research, 34(4), 417-426.

-

Villamena, F. A., et al. (2008). Reactivity of Superoxide Radical Anion and Hydroperoxyl Radical with alpha-Phenyl-N-tert-butylnitrone (PBN) Derivatives. Journal of Physical Chemistry A, 112(50), 12826–12836.

-

Green, A. R., et al. (2003). Nitrones as neuroprotective agents in cerebral ischemia, with particular reference to NXY-059.[5] Pharmacology & Therapeutics, 100(3), 195-214.

-

Floyd, R. A., et al. (2008). Nitrones as therapeutics.[6] Free Radical Biology and Medicine, 45(10), 1361-1374.

- Koteke, M., et al. (1995). Kinetics of the reaction of hydroxyl radicals with alpha-phenyl-N-tert-butylnitrone. Free Radical Biology and Medicine, 19(5), 687-691.

Sources

- 1. dc.etsu.edu [dc.etsu.edu]

- 2. interchim.fr [interchim.fr]

- 3. Spin Trapping Hydroxyl and Aryl Radicals of One-Electron Reduced Anticancer Benzotriazine 1,4-Dioxides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Phenyl- N-tert-Butylnitrone and Analogous α-Aryl- N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to N-tert-butyl-α-phenylnitrone (PBN): Principles, Protocols, and Applications in Radical Biology

Introduction

N-tert-butyl-α-phenylnitrone, universally recognized by the acronym PBN, is a cornerstone molecule in the study of free radical biology and oxidative stress.[1] As a cell-permeable spin trap, PBN has become an indispensable tool for researchers investigating the ephemeral yet highly destructive nature of reactive oxygen species (ROS) and other free radicals.[1][2] Its primary utility lies in its ability to react with and stabilize transient radicals, forming a more persistent paramagnetic "spin adduct" that can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy.[3][4] Beyond its role in radical detection, PBN has demonstrated a spectrum of biological activities, including neuroprotective, anti-inflammatory, and anti-aging effects, making it a subject of intense investigation for its therapeutic potential in a range of pathologies underpinned by oxidative damage.[5][6]

This guide provides a comprehensive technical overview of PBN for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explain the causality behind its mechanism, provide field-proven experimental protocols, and offer insights into its diverse applications, ensuring a foundation of expertise, authoritativeness, and trustworthiness.

Core Compound Profile: Physicochemical Properties and Synthesis

A precise understanding of a compound's fundamental properties is the bedrock of rigorous scientific application. PBN's identity and characteristics are summarized below.

Molecular Structure and Identity

PBN is a linear nitrone characterized by a phenyl group and a bulky tert-butyl group attached to the nitrone functional core (C=N⁺-O⁻). The tert-butyl group provides steric hindrance that contributes to the relative stability of the resulting spin adducts, a critical feature for their detection.

| Property | Value | Source(s) |

| CAS Number | 3376-24-7 | [1][2][7] |

| Molecular Formula | C₁₁H₁₅NO | [2][7][8] |

| Molecular Weight | 177.24 g/mol | [7][8] |

| Appearance | White to off-white crystalline solid/powder | [2][7] |

| Synonyms | PBN, N-Benzylidene-tert-butylamine N-Oxide, α-Phenyl-N-tert-butylnitrone | [1][9] |

| Solubility | Soluble in DMSO (≥25 mg/ml), Ethanol (≥30 mg/ml), DMF (≥30 mg/ml). Sparingly soluble in PBS (pH 7.2) (~1 mg/ml). | [1][2] |

Synthesis Overview

The synthesis of PBN is a well-established process in organic chemistry. A common and facile one-step method involves the condensation reaction between benzaldehyde and N-tert-butylhydroxylamine.[10][11] This reaction is typically performed under an inert atmosphere. The resulting product can then be purified through recrystallization to yield the final crystalline solid. Careful handling during synthesis and purification is necessary to prevent degradation, especially with exposure to excessive heat or air for prolonged periods.[12]

The Core Mechanism: The Art of Spin Trapping

The defining function of PBN is its role as a spin trap. Free radicals, such as the hydroxyl radical (•OH) or superoxide (O₂•⁻), are exceedingly short-lived, making their direct detection in biological systems nearly impossible. Spin trapping is the only technique that allows for the unambiguous identification of these species.

The process relies on the covalent reaction of the nitrone function of PBN with a transient free radical (R•). This addition reaction breaks the C=N double bond and forms a stable and persistent nitroxide radical, known as a spin adduct.[3][4] This adduct retains the unpaired electron but is significantly less reactive and has a much longer half-life than the original radical, making it amenable to detection by EPR spectroscopy.[13]

The utility of this process is twofold:

-

Detection: It provides definitive proof that free radicals are being generated.

-

Identification: The EPR spectrum of the spin adduct is unique. The pattern of the spectrum, specifically the hyperfine coupling constants, acts as a "fingerprint" that can be used to identify the original trapped radical (e.g., a hydroxyl radical adduct will have a different spectrum than a carbon-centered radical adduct).[14][15]

Caption: Mechanism of PBN spin trapping.

Key Experimental Workflow: PBN in Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR (also known as Electron Spin Resonance, ESR) spectroscopy is the definitive method for detecting and characterizing the PBN spin adducts.[16] The technique is analogous to NMR but detects the transitions of unpaired electron spins in a magnetic field instead of nuclear spins.[17] The resulting spectrum provides information about the identity and environment of the trapped radical.

Detailed Step-by-Step Protocol for In Vitro Spin Trapping

This protocol provides a generalized workflow for detecting free radicals generated in a chemical or biological system (e.g., cell homogenate).

1. Reagent Preparation:

- PBN Stock Solution: Prepare a high-concentration stock solution of PBN (e.g., 1 M) in a suitable organic solvent such as DMSO or ethanol. Store at -20°C, protected from light.

- Working Buffer: Prepare the appropriate buffer for your experimental system (e.g., phosphate-buffered saline (PBS) for biological samples). Ensure the buffer is free of trace metals by treating with Chelex resin if necessary, as metal ions can generate artifactual signals.

- Radical Generating System: Prepare the reagents needed to initiate radical production (e.g., Fenton reagents like FeSO₄ and H₂O₂ for generating hydroxyl radicals).

2. Spin Trapping Procedure:

- In a clean microcentrifuge tube, combine the components of your experimental system (e.g., cell lysate, purified enzyme).

- Add PBN from the stock solution to a final concentration typically in the range of 25-100 mM. Causality Note: A high concentration of the spin trap is required to effectively compete for the short-lived radicals against other potential reactions.

- Initiate the radical-generating reaction. For example, add the Fenton reagents. The total reaction volume is typically kept small (50-100 µL).

- Incubate for a defined period (e.g., 1-5 minutes) at a controlled temperature. The timing is critical; the spin adduct can also decay over time.

3. EPR Sample Preparation and Measurement:

- Immediately after incubation, transfer the reaction mixture into a specialized glass capillary tube or a flat cell designed for aqueous EPR samples.

- Place the sample holder into the cavity of the EPR spectrometer.

- Record the EPR spectrum. Typical instrument settings for PBN adducts are:

- Microwave Frequency: ~9.5-9.8 GHz (X-band)

- Center Field: ~3400-3500 Gauss

- Sweep Width: 100-125 Gauss

- Modulation Frequency: 100 kHz

- Microwave Power: 10-20 mW (must be optimized to avoid saturation)

- Scan Time: 30-60 seconds

- Number of Scans: 4-10 (to improve signal-to-noise)[18]

4. Data Interpretation:

The resulting spectrum should be analyzed to determine the hyperfine coupling constants (aN for the nitrogen and aH for the β-hydrogen).

For example, the PBN-hydroxyl radical adduct (PBN-OH) typically exhibits hyperfine couplings of approximately aN = 15.0-15.6 G and aHβ = 1.8-2.55 G.[14]

Simulate the experimental spectrum using software to confirm the identity of the adduct and quantify its concentration.[15][18]

Caption: Experimental workflow for PBN spin trapping with EPR.

Applications in Biomedical Research

PBN's utility extends far beyond simple radical detection. Its ability to scavenge free radicals and its other biological activities have made it a valuable agent in studying and potentially treating diseases rooted in oxidative stress.[19]

Neuroprotection in Ischemic Stroke and Neurodegeneration

One of the most extensively studied applications of PBN is in the context of neuroprotection.[5] During events like an ischemic stroke, a burst of ROS production contributes significantly to neuronal cell death.[20]

-

Mechanism of Action: PBN is believed to confer protection through multiple mechanisms. Primarily, it acts by trapping the free radicals that initiate lipid peroxidation and other cellular damage.[20][21] However, studies also suggest PBN can modulate critical cell signaling pathways, such as suppressing the activation of stress-activated protein kinases (SAPK/JNK) and up-regulating protective heat shock proteins.[22]

-

Experimental Evidence: In animal models of focal ischemia, administration of PBN, even hours after the ischemic event, has been shown to reduce infarct volume and improve the recovery of the brain's energy state.[10][20] This indicates a therapeutic window for intervention.[20] It has also shown protective effects against excitotoxicity induced by glutamate, a process linked to both oxidative stress and neuronal damage.[3]

| Study Focus | Animal Model | Key Finding | Reference |

| Ischemia-Reperfusion | Gerbil | PBN reduced damage to hippocampal CA1 neurons and prevented increases in locomotor activity. | [20] |

| Lithium-Pilocarpine Status Epilepticus | Rat | PBN administration after seizure onset provided significant neuroprotection in multiple cortical regions. | [5] |

| Transient Focal Ischemia | Rat | PBN improved recovery of brain energy metabolism (ATP, lactate) after 2 hours of ischemia. | [20] |

| Hyperoxia-Induced Oxidative Stress | Mouse | PBN reduced the formation of nitric oxide oxidative products in the blood under hyperoxic conditions. | [16] |

Anti-inflammatory and Anti-aging Effects

PBN has also been shown to possess anti-inflammatory properties. It can inhibit the catalytic activity of cyclooxygenase-2 (COX-2) and block the induction of inducible nitric oxide synthase (iNOS) by ROS.[1][23] Furthermore, long-term administration of PBN to mice has been reported to extend both their mean and maximum lifespans, suggesting it may mitigate the cumulative oxidative damage associated with aging.[24]

Self-Validating Systems: Considerations for Experimental Design

To ensure the trustworthiness of data generated using PBN, a robust experimental design with appropriate controls is paramount.

-

Control for Artifacts: PBN itself can be oxidized or undergo reactions that do not involve trapping a primary radical of interest. It is crucial to run control experiments in the absence of the biological system or the radical initiator to ensure that observed signals are not artifacts.

-

Secondary Trapping: In some systems, particularly those involving lipid peroxidation, the initial PBN-peroxyl adduct is unstable and decomposes. One of the degradation products, 2-methyl-2-nitrosopropane (MNP), can itself act as a secondary spin trap, capturing lipid radicals (L•).[25] Awareness of this pathway is critical for correct spectral interpretation.

-

Biological Compatibility: While PBN is cell-permeable, its solubility in aqueous buffers is limited.[1][2] Experiments must be designed to ensure PBN remains in solution at the desired concentration. Furthermore, at high concentrations, PBN can exhibit cytotoxicity, so it is essential to determine a non-toxic working concentration for any cell-based assays.

-

Alternative Spin Traps: No single spin trap is perfect for all applications. For detecting superoxide, cyclic nitrones like 5,5-dimethyl-1-pyrroline N-oxide (DMPO) are often preferred due to the more distinctive EPR spectrum of the resulting adduct.[4][13] Comparing results with a different class of spin trap can add significant confidence to the findings.

Conclusion

N-tert-butyl-α-phenylnitrone is a powerful and versatile molecule that has fundamentally advanced our understanding of the role of free radicals in biology and disease. Its primary function as a spin trap, coupled with Electron Paramagnetic Resonance spectroscopy, provides an unparalleled method for detecting and identifying transient radical species. Beyond this diagnostic role, its demonstrated neuroprotective, anti-inflammatory, and anti-aging properties highlight its potential as a therapeutic agent. For the researcher, a thorough understanding of its chemical mechanism, the nuances of its application in experimental protocols, and an awareness of its limitations are essential for leveraging its full potential to unravel the complexities of radical-mediated pathology.

References

-

Comparison of neuroprotective effects induced by alpha-phenyl-N-tert-butyl nitrone (PBN) and N-tert-butyl-alpha-(2 sulfophenyl) nitrone (S-PBN) in lithium-pilocarpine status epilepticus. PubMed. Available at: [Link]

-

Para-Substituted α-Phenyl-N-tert-butyl Nitrones: Spin-Trapping, Redox and Neuroprotective Properties. ACS Omega. Available at: [Link]

-

N-tert-Butyl-α-phenylnitrone - CAS 3376-24-7 - Calbiochem | 203995. Merck Millipore. Available at: [Link]

-

Protective effect of spin trap agent, N-tert-butyl-alpha-phenylnitrone on hyperoxia-induced oxidative stress and its potential as a nitric oxide donor. PubMed. Available at: [Link]

-

Neuroprotective effect of alpha-phenyl-N-tert-butylnitrone in gerbil hippocampus is mediated by the mitogen-activated protein kinase pathway and heat shock proteins. PubMed. Available at: [Link]

-

Neuroprotective effect of nitrones 9a–i, α-phenyl-N-tert-butylnitrone... ResearchGate. Available at: [Link]

-

New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2. 1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. RSC Publishing. Available at: [Link]

-

N-tert-Butyl-??-phenylnitrone improves recovery of brain energy state in rats following transient focal ischemia. ResearchGate. Available at: [Link]

-

New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2.1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO) toward N-heteroaromatic bases. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

-

α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke. MDPI. Available at: [Link]

-

N-tert-Butyl-alpha-phenylnitrone | C11H15NO | CID 638877. PubChem - NIH. Available at: [Link]

-

A Spin Trap, N-tert-Butyl-α-phenylnitrone Extends the Life Span of Mice. Oxford Academic. Available at: [Link]

-

N-tert-Butyl-a-phenylnitrone | C11H15NO | CID 4390. PubChem. Available at: [Link]

-

Spin trapping and electron spin resonance detection of radical intermediates in the photodecomposition of water at titanium diox. Allen J. Bard. Available at: [Link]

-

Mechanism of spin trapping by linear PBN. ResearchGate. Available at: [Link]

-

Facile one-step synthesis of phenyl-tert-butylnitrone (PBN) and its derivatives. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Evaluation of PBN spin-trapped radicals as early markers of lipid oxidation in mayonnaise. WUR eDepot. Available at: [Link]

-

N-terc-butil-a-fenilnitrona. Chem-Impex. Available at: [Link]

-

Typical experimental and simulated EPR spectra of PBN radical adducts... ResearchGate. Available at: [Link]

-

Typical experimental and simulated EPR spectra of (a) PBN-H and PBN-D... ResearchGate. Available at: [Link]

-

How to correctly handle N-tert-Butyl-α-phenylnitrone (PBN)? : r/OrganicChemistry. Reddit. Available at: [Link]

-

4.8: EPR Spectroscopy. Chemistry LibreTexts. Available at: [Link]

-

Electron Paramagnetic Resonance Spectroscopy Protocol for Analysis of Free Radicals in Zebrafish. protocols.io. Available at: [Link]

-

Part 2: Electron Paramagnetic Resonance. ethz.ch. Available at: [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. N-tert-butyl-alpha-Phenylnitrone | CAS 3376-24-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparison of neuroprotective effects induced by alpha-phenyl-N-tert-butyl nitrone (PBN) and N-tert-butyl-alpha-(2 sulfophenyl) nitrone (S-PBN) in lithium-pilocarpine status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-tert-butyl-α-Phenylnitrone | COX | ROS | TargetMol [targetmol.com]

- 7. ≥98% (GC), cyclooxygenase-2 inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-tert-Butyl-alpha-phenylnitrone | C11H15NO | CID 638877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 10. α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reddit.com [reddit.com]

- 13. New insights into N-tert-butyl-α-phenylnitrone (PBN) as a spin trap. Part 2. 1 The reactivity of PBN and 5,5-dimethyl-4,5-dihydropyrrole N-oxide (DMPO ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A608004I [pubs.rsc.org]

- 14. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 15. researchgate.net [researchgate.net]

- 16. Protective effect of spin trap agent, N-tert-butyl-alpha-phenylnitrone on hyperoxia-induced oxidative stress and its potential as a nitric oxide donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Electron Paramagnetic Resonance Spectroscopy Protocol for Analysis of Free Radicals in Zebrafish [protocols.io]

- 19. chemimpex.com [chemimpex.com]

- 20. researchgate.net [researchgate.net]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Neuroprotective effect of alpha-phenyl-N-tert-butylnitrone in gerbil hippocampus is mediated by the mitogen-activated protein kinase pathway and heat shock proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. academic.oup.com [academic.oup.com]

- 25. edepot.wur.nl [edepot.wur.nl]

N-tert-Butyl-alpha-phenylnitrone (PBN) in Oxidative Stress Research: Mechanistic Profiling and Experimental Protocols

Executive Summary

N-tert-Butyl-alpha-phenylnitrone (PBN) stands as a cornerstone reagent in the study of oxidative stress, functioning primarily as a spin trap for the detection of transient free radicals. Unlike direct antioxidants that merely scavenge reactive species, PBN captures short-lived radicals (e.g., hydroxyl, superoxide, carbon-centered radicals) to form stable, paramagnetic nitroxide adducts detectable by Electron Spin Resonance (ESR) spectroscopy.

Beyond its analytical utility, PBN has demonstrated profound biological activity, modulating signal transduction pathways such as NF-κB and mitigating mitochondrial dysfunction. This dual role—as both a molecular probe and a pharmacological modulator—makes it indispensable for dissecting the causality of oxidative stress in ischemia-reperfusion injury, neurodegeneration, and aging. This guide provides an in-depth technical framework for deploying PBN in experimental settings, analyzing its mechanistic impact, and understanding the translational limitations highlighted by the clinical failure of its derivative, NXY-059.

Part 1: Mechanistic Foundation

The Chemistry of Spin Trapping

The core utility of PBN lies in its ability to react with a short-lived free radical (

Reaction Logic:

-

Selectivity: PBN is particularly effective at trapping carbon-centered radicals (e.g., lipid radicals

) and oxygen-centered radicals ( -

Adduct Stability: The bulky tert-butyl group provides steric hindrance, stabilizing the nitroxide moiety. However, adducts can still decay via reduction to hydroxylamines (ESR silent), necessitating rapid analysis or specific solvent conditions.

Visualization of Spin Trapping Mechanism

The following diagram illustrates the transformation of a transient radical into a stable adduct and its subsequent detection.

Figure 1: Mechanism of PBN spin trapping. The transient radical reacts with PBN to form a stable adduct detectable by ESR.

Part 2: Experimental Protocols

Protocol A: ESR Spectroscopy for Radical Detection

This protocol is the gold standard for identifying specific radical species in biological samples (e.g., tissue homogenates, cell lysates).

Reagents:

-

PBN (Dissolved in saline or lipid-compatible solvent depending on target).

-

Target Sample (e.g., ischemic brain tissue homogenate).

Workflow:

-

Sample Preparation:

-

Prepare a 50–100 mM stock solution of PBN.

-

Add PBN to the biological system prior to the induction of oxidative stress if possible (to trap radicals as they form). For ex vivo analysis, add PBN immediately upon tissue collection.

-

Critical Step: Extract lipids if targeting lipid peroxidation radicals, as PBN-lipid adducts are lipophilic. Use a Folch extraction (Chloroform/Methanol).

-

-

ESR Instrumentation Settings (Standard X-Band):

-

Microwave Power: 10–20 mW (Avoid saturation).

-

Modulation Frequency: 100 kHz.

-

Modulation Amplitude: 1.0 G (Optimizes signal-to-noise without broadening).

-

Scan Range: 100 G.

-

Receiver Gain: Adjust to maximize signal without clipping.

-

-

Data Analysis:

-

Measure Hyperfine Splitting Constants (hfsc) : The splitting of the signal by Nitrogen (

) and Hydrogen ( -

Example: PBN-hydroxyl adduct (

G,

-

Protocol B: In Vivo Administration for Pathway Modulation

When using PBN to study signaling pathways in animal models (e.g., stroke, sepsis), correct dosing is critical to achieve therapeutic plasma levels.

Dosing Regimen:

-

Route: Intraperitoneal (i.p.) or Intravenous (i.v.).

-

Dose: 30–100 mg/kg body weight.

-

Note: PBN has a relatively short half-life (~2-3 hours in rats). Repeat dosing may be required for sustained pathway inhibition.

-

-

Vehicle: Saline (0.9% NaCl).

Self-Validating Check:

-

Positive Control: Measure suppression of a known ROS marker (e.g., 4-HNE or protein carbonyls) in the treated group to confirm PBN bioactivity.

-

Toxicity Monitor: Doses >300 mg/kg can be sedative or toxic; monitor animal behavior.

Part 3: Role in Modulating Oxidative Stress Pathways

PBN is not merely a passive trap; it actively interrupts signal transduction cascades dependent on Reactive Oxygen Species (ROS).

Inhibition of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation. Its activation is ROS-dependent. PBN blocks this pathway by scavenging the intracellular ROS (specifically

Mechanism:

-

Stimulus: Cytokines (TNF-α) or ischemia induce ROS production.

-

Signal: ROS oxidize cysteine residues on the IKK complex or upstream kinases.

-

PBN Action: PBN scavenges these ROS, preventing IKK activation.

-

Result: IκB is not phosphorylated/degraded; NF-κB remains sequestered in the cytoplasm, preventing the transcription of pro-inflammatory genes (iNOS, COX-2).

Visualization of NF-κB Modulation

Figure 2: PBN inhibits NF-κB activation by scavenging ROS upstream of the IKK complex.

Mitochondrial Protection

PBN protects mitochondrial function by scavenging ROS that induce the Mitochondrial Permeability Transition Pore (mPTP) . By maintaining membrane potential, PBN prevents the release of Cytochrome C and subsequent apoptosis.

Part 4: Critical Analysis & Therapeutic Context

The NXY-059 Failure: A Lesson in Translation

NXY-059 (Cerovive), a disulfonyl derivative of PBN, was developed to improve water solubility. While it showed promise in preclinical stroke models (SAINT I trial), it failed in the pivotal Phase III SAINT II trial.

Key Differences & Reasons for Failure:

| Feature | PBN | NXY-059 | Impact on Failure |

|---|---|---|---|

| Solubility | Lipophilic | Hydrophilic | NXY-059 had poor Blood-Brain Barrier (BBB) penetration compared to PBN. |

| Mechanism | Intracellular Spin Trap | Extracellular? | NXY-059 likely could not reach intracellular ROS sources (mitochondria). |

| Study Design | Academic/Exploratory | Industry/Rigid | Preclinical bias and lack of rigorous randomization in animal studies overestimated efficacy. |

Takeaway for Researchers: PBN remains a valid tool for proof-of-concept in animals due to its BBB permeability, but its derivatives must solve the permeability/stability trade-off for human clinical success.

Part 5: References

-

Floyd, R. A., et al. (2008). Nitrone free radical traps as neuroprotective agents in stroke.[2][3] Journal of Neurochemistry. Link

-

Carney, J. M., et al. (1991). Reversal of age-related increase in brain protein oxidation, decrease in enzyme activity, and loss of temporal and spatial memory by chronic administration of the spin-trapping compound N-tert-butyl-alpha-phenylnitrone. PNAS. Link

-

Kotake, Y. (1999). Pharmacologic properties of phenyl N-tert-butylnitrone. Antioxidants & Redox Signaling. Link

-

Bath, P. M., et al. (2006). NXY-059 for acute ischemic stroke (SAINT II). New England Journal of Medicine. Link

-

Mason, R. P. (2016). Immuno-spin trapping: detection of protein-centered radicals.[4][5] Current Protocols in Toxicology.[5] Link(Note: Contextual reference for spin trapping methodology).

Sources

- 1. Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes | MDPI [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Immuno-spin trapping: detection of protein-centered radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immuno-spin trapping detection of protein-centered radicals - CONICET [bicyt.conicet.gov.ar]

Methodological & Application

Application Note: High-Fidelity Spin Trapping of Cellular ROS using N-tert-butyl-alpha-phenylnitrone (PBN)

Strategic Overview

Electron Paramagnetic Resonance (EPR) spin trapping is the only technique capable of directly detecting short-lived free radicals (

While DMPO is often the default for aqueous radicals, N-tert-butyl-alpha-phenylnitrone (PBN) offers distinct advantages for cellular studies due to its lipophilicity. This allows PBN to penetrate cell membranes more effectively than hydrophilic traps, making it superior for detecting intracellular carbon-centered radicals and lipid peroxidation intermediates.

Core Mechanism

The PBN molecule possesses a nitrone functionality (

Figure 1: The addition of a radical to the diamagnetic PBN yields a paramagnetic nitroxide adduct detectable by EPR.[1]

Pre-Experimental Considerations (Critical)

Before touching a pipette, you must address three variables that frequently invalidate PBN data.

A. The DMSO Paradox

PBN is highly soluble in Dimethyl Sulfoxide (DMSO). However, DMSO is a potent hydroxyl radical scavenger .

-

Risk: If you are studying

generation and use DMSO as a solvent, the -

Solution: Prepare PBN stocks in warm PBS or water (up to 50-100 mM is achievable with sonication). Use DMSO only if you specifically intend to trap secondary alkyl radicals.

B. Concentration vs. Toxicity Window

-

Ineffective: < 10 mM (Signal-to-noise ratio is too low for cellular volumes).

-

Toxic: > 100 mM (Mitochondrial decoupling occurs).

-

Optimal: 20–50 mM final concentration in the culture well.

C. System Suitability Test (SST)

Never commit cells to an experiment without verifying your trap's activity. Run a Fenton Reaction Control in a cell-free tube:

-

Mix 50 mM PBN + 100 µM

+ 1 mM -

Acquire spectrum immediately.

-

Pass Criteria: A strong 3-line signal (triplet of doublets) characteristic of PBN-OH.

Detailed Experimental Protocol

Phase 1: Reagent Preparation

-

PBN Stock Solution (500 mM):

-

Dissolve PBN in phosphate-buffered saline (PBS, pH 7.4).

-

Note: PBN dissolves slowly in aqueous buffer. Vortex vigorously and warm to 37°C. If necessary, sonicate for 5 minutes.

-

Filter sterilize (0.22 µm) if treating cells for >1 hour.

-

-

Chelating Buffer (Harvesting):

-

PBS supplemented with 100 µM DTPA (Diethylenetriaminepentaacetic acid).

-

Reason: DTPA chelates adventitious transition metals released during cell scraping, preventing ex vivo Fenton chemistry that causes false positives.

-

Phase 2: Cell Culture & Trapping

Target: Adherent cells (e.g., HUVEC, HeLa, HepG2) at 80-90% confluency.

-

Wash: Remove media and wash cells 2x with warm PBS.

-

Load: Add fresh media (phenol-red free preferred) containing 50 mM PBN .

-

Incubate: Allow PBN to equilibrate for 15 minutes at 37°C.

-

Stress: Introduce your oxidative stressor (e.g., drug candidate, radiation, hypoxia).

-

Harvest:

-

Aspirate media.

-

Add 500 µL of Chelating Buffer .

-

Do not use Trypsin. Trypsinization induces oxidative stress. Use a cell scraper.

-

Transfer cell suspension to a microcentrifuge tube.

-

Phase 3: Organic Extraction (The Signal Booster)

Expert Insight: Cellular EPR signals are often weak in aqueous solution due to dielectric loss (water absorbs microwaves). Extracting the lipophilic PBN adducts into an organic solvent concentrates the signal and allows for higher Q-factor tuning.

-

Add 500 µL Toluene (or Ethyl Acetate) to the cell lysate.

-

Vortex vigorously for 60 seconds.

-

Centrifuge at 3,000 x g for 3 minutes to separate phases.

-

Carefully pipette the top organic layer (containing the PBN adducts) into a glass capillary or quartz flat cell.

-

Safety: Ensure the organic solvent does not degrade your specific EPR tube sealant.

-

Phase 4: EPR Acquisition

Instrument: X-Band EPR Spectrometer (e.g., Bruker EMX/Elexsys).[4]

| Parameter | Setting | Rationale |

| Microwave Power | 10 – 20 mW | High enough for signal, low enough to avoid saturation. |

| Modulation Amplitude | 1.0 G (0.1 mT) | Matches the linewidth of nitroxides; maximizes S/N. |

| Center Field | ~3480 G | Centered on g ≈ 2.006. |

| Sweep Width | 100 G | Sufficient to capture the full nitroxide triplet. |

| Time Constant | 40.96 ms | Filters high-frequency noise. |

| Scans | 5 – 10 | Signal averaging is essential for cellular samples. |

Workflow Visualization

Figure 2: Operational workflow emphasizing the extraction step for signal enhancement.

Data Analysis & Interpretation

PBN adducts typically display a triplet of doublets spectrum. The primary splitting is from the Nitrogen (

Formula:

Hyperfine Splitting Constants (Fingerprinting)

Use the constants below to identify your trapped radical. Note that solvent polarity shifts these values significantly.

| Adduct Species | Solvent | Notes | ||

| PBN-OH (Hydroxyl) | Water/PBS | 15.6 | 2.7 | The classic Fenton signal. |

| PBN-OH | Toluene | 14.2 | 2.2 | Shift due to low polarity. |

| PBN-R (Alkyl/Lipid) | Water/PBS | 15.6 | 3.5 | Larger proton coupling than OH. |

| PBN-OOH (Superoxide) | Water/PBS | 14.8 | 2.4 | Unstable. Often degrades to PBN-OH. |

| PBN-CH3 (Methyl) | DMSO | 15.3 | 3.5 | Artifact of DMSO scavenging OH•. |

Interpretation Logic:

-

Measure the distance between the center of the first doublet and the center of the second doublet (

). -

Measure the distance between the two lines within a doublet (

). -

Warning: If you see

in an aqueous sample, you likely have Carbon-centered radicals (lipid alkyls), not pure hydroxyl radicals.

References

-

Buettner, G. R. (1987). Spin Trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303. Link

-

Mason, R. P. (2016). Using anti-5,5-dimethyl-1-pyrroline N-oxide (anti-DMPO) to detect protein radicals in time and space in biological systems. Free Radical Biology and Medicine, 97, 28-37. Link

-

Pou, S., et al. (1994). Spin trapping of superoxide by disulfiram and its metabolite diethyldithiocarbamate. Biochimica et Biophysica Acta (BBA). Link

-

Rosen, G. M., & Finkelstein, E. (1985). Use of spin traps in biological systems.[3][7][8][9] Advances in Free Radical Biology & Medicine, 1(2), 345-375. Link

-

Kotake, Y., & Janzen, E. G. (1991). The effect of pH on the spin trapping of superoxide by PBN and DMPO. Free Radical Biology and Medicine. Link

Sources

- 1. Electron Paramagnetic Resonance Spin Trapping (EPR–ST) Technique in Photopolymerization Processes | MDPI [mdpi.com]

- 2. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]

- 3. HPLC procedure for the pharmacokinetic study of the spin-trapping agent, alpha-phenyl-N-tert-butyl nitrone (PBN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. media.sciltp.com [media.sciltp.com]

- 5. bard.cm.utexas.edu [bard.cm.utexas.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Spin trapping: ESR parameters of spin adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Note: Detection of Reactive Oxygen Species (ROS) and Lipid Radicals using N-tert-butyl-alpha-phenylnitrone (PBN)

Executive Summary & Strategic Fit

While 5,5-dimethyl-1-pyrroline N-oxide (DMPO) is often the default choice for trapping superoxide and hydroxyl radicals due to its distinct spectral adducts, N-tert-butyl-alpha-phenylnitrone (PBN) remains the superior tool for detecting carbon-centered radicals and lipid peroxidation intermediates in complex biological matrices.

This guide details the application of PBN for Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] Unlike hydrophilic traps, PBN’s lipophilicity allows it to penetrate cell membranes and integrate into the lipid bilayer, making it the "Gold Standard" for monitoring oxidative damage in membrane systems (mitochondria, microsomes).

Key Advantages of PBN[3]

-

Lipophilicity: Excellent for trapping lipidyl (

) and alkoxyl ( -

Stability: PBN adducts generally exhibit longer half-lives than DMPO-superoxide adducts.

-

Extraction Potential: PBN adducts can be extracted into organic solvents (e.g., toluene), significantly narrowing linewidths and improving spectral resolution.

Mechanism of Action

PBN functions as a spin trap by reacting with short-lived free radicals (

The Reaction:

The unpaired electron interacts with the nitrogen nucleus (

Mechanistic Pathway (DOT Visualization)

Figure 1: The spin trapping mechanism.[2][5][6] PBN intercepts the radical at the alpha-carbon position, stabilizing the unpaired electron on the nitroxide moiety.

Experimental Protocols

Protocol A: In Vitro Validation (Fenton Reaction)

Purpose: To verify reagent quality and instrument tuning before committing valuable biological samples. This generates a standard Hydroxyl radical (

Reagents:

-

PBN Stock: 1.0 M in DMSO or Ethanol (Prepare fresh; filter through 0.2 µm).

-

FeSO₄: 1 mM in deionized water (degassed).

-

H₂O₂: 10 mM stock.

-

Buffer: Phosphate Buffered Saline (PBS), pH 7.4, treated with Chelex-100 to remove adventitious metals.

Workflow:

-

Mix 50 µL PBN stock (Final conc: 50 mM) with 900 µL PBS .

-

Add 25 µL FeSO₄ (Final conc: 25 µM).

-

Initiate reaction with 25 µL H₂O₂ (Final conc: 250 µM).

-

Transfer immediately to a quartz flat cell or glass capillary.

-

Acquire Spectrum: Scan range 100 G; Modulation Amplitude 1.0 G; Power 20 mW.

Protocol B: Biological Tissue Extraction (The "Folch" Method)

Purpose: To detect lipid radicals in homogenized tissue. Direct measurement in aqueous homogenates often yields broad, weak signals. Extraction into an organic solvent concentrates the adduct and removes water-induced dielectric loss.

Workflow Visualization

Figure 2: Workflow for extracting PBN-lipid adducts from biological tissue. The organic phase extraction is critical for high-resolution spectra.

Step-by-Step Procedure:

-

Dosing (In Vivo) or Incubation (Ex Vivo):

-

In Vivo: Administer PBN (e.g., 100 mg/kg i.p.) 30 minutes prior to injury (e.g., ischemia).

-

Ex Vivo: Add PBN (50 mM final) to tissue homogenate immediately.

-

-

Extraction:

-

Add 2 volumes of Toluene or Chloroform:Methanol (2:1) to the sample.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1000 x g for 5 minutes to separate phases.

-

-

Sample Recovery:

-

Carefully pipette the upper organic layer (containing the lipophilic PBN adducts) into a quartz EPR tube.

-

-

Deoxygenation (Critical):

-

Oxygen is paramagnetic and causes line broadening. Bubble Nitrogen or Argon gas through the sample for 2 minutes, or use a freeze-pump-thaw cycle if possible.

-

-

Acquisition:

-

Measure at room temperature.[7]

-

Settings: Center Field ~3480 G (X-band); Sweep Width 50-100 G; Microwave Power 10 mW; Modulation Amplitude 1.0 G.

-

Data Analysis & Interpretation

PBN adducts are characterized by the Hyperfine Splitting Constants (hfsc) of the Nitrogen (

Note on Solvent Effects: The values of

Reference Table: PBN Spin Adduct Constants

| Radical Species | Solvent | Notes | ||

| Hydroxyl ( | Water (pH 7) | 15.6 | 2.7 | Often weak; PBN is not ideal for |

| Superoxide ( | Water | ~14.8 | ~2.7 | Unstable; often decomposes to |

| Carbon-Centered ( | Water | 15.6 | 3.5 | Methyl/Ethyl radicals. |

| Lipid-Alkoxyl ( | Benzene/Toluene | 13.6 - 13.9 | 1.8 - 2.1 | Primary target for PBN. |

| Lipid-Peroxyl ( | Benzene/Toluene | 13.4 | 1.6 | Often converts to alkoxyl adducts. |

Data synthesized from Buettner (1987) and recent literature [1, 2].

Troubleshooting & Validation (Self-Correcting Systems)

To ensure "Trustworthiness" in your data, apply these controls:

-

The "Imposter" Signal:

-

Problem: Old PBN stocks can oxidize to form di-tert-butyl nitroxide (DTBN), which gives a strong 3-line signal (triplet) that mimics a spin adduct.

-

Solution: Run a "PBN only" control. If a triplet signal appears without a radical source, discard the stock and purchase fresh PBN.

-

-

Isotope Confirmation:

-

Use

C-PBN (labeled at the alpha-carbon). This introduces an additional doublet splitting, confirming that the signal originates from the trap and not a background artifact or transition metal ion [4].

-

-

Sensitivity vs. Selectivity:

-

If you specifically need to distinguish Superoxide from Hydroxyl radicals, do not use PBN . Switch to DMPO or DEPMPO . Use PBN specifically when investigating lipid peroxidation or carbon-centered radicals [3].

-

References

-

Buettner, G. R. (1987). Spin Trapping: ESR parameters of spin adducts. Free Radical Biology and Medicine, 3(4), 259-303.

-

Rosen, G. M., & Rauckman, E. J. (1980). Spin trapping of superoxide and hydroxyl radicals. Methods in Enzymology, 105, 198-209.

-

Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen and nitrogen species by EPR spin trapping. Antioxidants & Redox Signaling, 6(3), 619-629.

-

Timmins, G. S., & Liu, K. J. (1999). Use of 13C-labeled PBN to verify the formation of radical adducts. Journal of Magnetic Resonance.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. α-Phenyl-N-tert-Butylnitrone and Analogous α-Aryl-N-alkylnitrones as Neuroprotective Antioxidant Agents for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Use of a cocktail of spin traps for fingerprinting large range of free radicals in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

Application Notes and Protocols: N-tert-butyl-α-phenylnitrone (PBN) as a Tool in Neurodegenerative Disease Research

<

Introduction: The Oxidative Stress Hypothesis in Neurodegeneration and the Role of PBN

Neurodegenerative diseases, a class of debilitating disorders characterized by the progressive loss of structure and function of neurons, include Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS). A growing body of evidence implicates oxidative stress as a key contributor to the pathophysiology of these conditions. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates. Neuronal cells are particularly vulnerable to oxidative damage due to their high oxygen consumption, abundant polyunsaturated fatty acids in their membranes, and relatively weak antioxidant defense mechanisms.

This environment of heightened oxidative stress leads to damage of crucial cellular components, including lipids, proteins, and nucleic acids, ultimately contributing to neuronal dysfunction and death. In this context, the use of antioxidants and free radical scavengers has emerged as a promising therapeutic and research strategy. N-tert-butyl-α-phenylnitrone (PBN) is a well-established, cell-permeable spin-trapping agent widely employed in free radical research. Its ability to react with and neutralize short-lived, highly reactive free radicals, forming a more stable radical adduct, makes it an invaluable tool for both detecting free radicals and mitigating their damaging effects. This document provides a comprehensive guide for researchers on the application of PBN in the study of neurodegenerative diseases.

Chemical Properties and Mechanism of Action of PBN

PBN, with the chemical formula C₁₁H₁₅NO, is a crystalline solid with a molecular weight of 177.24 g/mol . It is soluble in various organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, and has limited solubility in aqueous solutions like phosphate-buffered saline (PBS). Its lipophilic nature allows it to readily cross the blood-brain barrier and cell membranes, a critical feature for its application in neurological research.

The primary mechanism of action of PBN is spin trapping. Free radicals, which are highly reactive due to the presence of an unpaired electron, readily add to the C=N double bond of the nitrone group in PBN. This reaction results in the formation of a more stable nitroxide radical adduct. The stability of this adduct allows for its detection and characterization using Electron Paramagnetic Resonance (EPR) spectroscopy, a technique that specifically detects paramagnetic species. The hyperfine splitting constants obtained from the EPR spectrum of the PBN adduct can provide information about the identity of the trapped free radical.

Caption: Workflow for preparing PBN stock and working solutions.

Protocol 2: In Vitro Neuroprotection Assay Using PBN

Rationale: This protocol outlines a general procedure to assess the neuroprotective effects of PBN against an oxidative insult in a neuronal cell culture model. The choice of neuronal cell line or primary neurons, the specific toxin, and its concentration should be optimized based on the research question.

Materials:

-

Neuronal cells (e.g., SH-SY5Y neuroblastoma cells, primary cortical neurons)

-

Appropriate cell culture medium and supplements

-

PBN working solution

-

Oxidative stress-inducing agent (e.g., hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), amyloid-beta oligomers)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed the neuronal cells in a multi-well plate at a density that allows for optimal growth and treatment.

-

Allow the cells to adhere and grow for 24-48 hours.

-

-

PBN Pre-treatment:

-

Prepare fresh PBN working solutions in cell culture medium at various concentrations (e.g., 10, 50, 100, 200 µM).

-

Remove the old medium from the cells and replace it with the PBN-containing medium. Include a vehicle control (medium with the same concentration of DMSO as the highest PBN concentration).

-

Incubate the cells with PBN for a pre-determined time (e.g., 1-2 hours).

-

-

Induction of Oxidative Stress:

-

Prepare the oxidative stress-inducing agent in cell culture medium.

-

Add the toxin to the wells already containing PBN. Also, include a control group with the toxin but without PBN.

-

Incubate for the desired period to induce cell death (e.g., 24 hours).

-

-

Assessment of Cell Viability:

-

After the incubation period, assess cell viability using a standard assay such as MTT or PrestoBlue, following the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control group.

-

Plot the cell viability against the different PBN concentrations to determine the dose-dependent neuroprotective effect.

-

Protocol 3: In Vivo Administration of PBN in a Rodent Model of Neurodegeneration

Rationale: This protocol provides a general guideline for the systemic administration of PBN to rodent models of neurodegenerative diseases. The route of administration, dosage, and timing will depend on the specific animal model and experimental design.

Materials:

-

Rodent model of a neurodegenerative disease (e.g., MPTP-induced Parkinson's model, transgenic ALS mouse)

-

PBN solution for in vivo use

-

Appropriate syringes and needles for the chosen route of administration (e.g., intraperitoneal (i.p.), intravenous (i.v.))

-

Anesthetic, if required for the procedure

Procedure:

-

Animal Handling and Acclimatization:

-

All animal procedures must be approved by the institutional animal care and use committee (IACUC).

-

Allow animals to acclimatize to the housing conditions before the experiment.

-

-

PBN Administration:

-

Prepare the PBN solution fresh on the day of injection.

-

A common dosage for PBN in rodents is in the range of 30-100 mg/kg body weight.

-

Administer PBN via the chosen route (e.g., i.p. injection). The timing of administration (before, during, or after the neurotoxic insult) is a critical experimental parameter. For example, in a model of cerebral ischemia, PBN has been administered 30 minutes prior to or 30 minutes after the ischemic event.

-

Administer the vehicle solution to the control group.

-

-

Behavioral and Histological Analysis:

-

At the end of the experimental period, perform behavioral tests to assess motor and cognitive function.

-

Perfuse the animals and collect brain tissue for histological analysis (e.g., immunohistochemistry for neuronal markers, assessment of lesion volume).

-

-

Data Analysis:

-

Compare the behavioral scores and histological outcomes between the PBN-treated and vehicle-treated groups to determine the neuroprotective efficacy of PBN.

-

Protocol 4: Detection of PBN-Radical Adducts using EPR Spectroscopy

Rationale: EPR spectroscopy is the gold standard for the detection and identification of free radicals trapped by PBN. This protocol provides a basic workflow for preparing samples for EPR analysis from in vitro or in vivo experiments.

Materials:

-

Samples from in vitro or in vivo experiments treated with PBN

-

EPR spectrometer and accessories (e.g., capillary tubes, resonator)

-

Liquid nitrogen for sample freezing, if necessary

Procedure:

-

Sample Collection:

-

In Vitro: After treatment, collect the cell lysate or the culture medium.

-

In Vivo: Collect tissue homogenates or biological fluids (e.g., blood, cerebrospinal fluid) from the animals.

-

-

Sample Preparation for EPR:

-

Transfer the sample into a quartz capillary tube suitable for the EPR spectrometer.

-

Ensure there are no air bubbles in the sample within the active volume of the resonator.

-

If the adduct is unstable at room temperature, the sample should be flash-frozen in liquid nitrogen and measured at cryogenic temperatures.

-

-

EPR Spectroscopy:

-

Place the sample in the EPR resonator.

-

Set the EPR parameters (e.g., microwave frequency, microwave power, modulation amplitude, magnetic field sweep range) to optimize the detection of the nitroxide radical adduct.

-

Acquire the EPR spectrum. The spectrum of a PBN adduct typically shows a characteristic triplet of doublets pattern.

-

-

Spectral Analysis:

-

Analyze the EPR spectrum to determine the g-value and the hyperfine splitting constants (aN and aH). These parameters can help in identifying the nature of the trapped free radical.

-

The intensity of the EPR signal is proportional to the concentration of the PBN-radical adduct.

-

Caption: General workflow for EPR-based detection of PBN-radical adducts.

Conclusion

N-tert-butyl-α-phenylnitrone is a versatile and powerful tool for researchers investigating the role of oxidative stress in neurodegenerative diseases. Its ability to trap and allow for the detection of fleeting free radicals, coupled with its demonstrated neuroprotective properties, makes it indispensable for both mechanistic studies and the preclinical evaluation of antioxidant therapies. The protocols provided herein offer a foundation

Troubleshooting & Optimization

troubleshooting guide for n-tert-butyl-alpha-phenylnitrone EPR signal interpretation

Introduction: The PBN Paradox

Welcome to the Advanced Technical Support guide for PBN spin trapping. As researchers, we choose PBN for its lipophilicity and robust adduct formation. However, PBN is chemically fragile. It is susceptible to hydrolysis, photolysis, and solvent-dependent hyperfine shifting, often leading to "false positive" signals that mimic biological radicals.

This guide moves beyond basic operation, addressing the specific failure modes of PBN experiments. It is structured to isolate issues in Acquisition , Chemistry , and Interpretation .

Module 1: Signal Acquisition (The Silent Sample)

User Complaint: "I added PBN to my radical generating system, but the EPR spectrum is a flat line or extremely weak."

Root Cause Analysis

If your system is generating radicals but the EPR is silent, the issue is likely Oxygen Broadening or Kinetic Mismatch .

-

Oxygen Broadening: Paramagnetic oxygen (

) interacts with spin adducts via Heisenberg exchange interaction, broadening the linewidth ( -

Kinetic Mismatch: The rate of radical trapping (

) must exceed the rate of radical self-termination. Furthermore, the adduct half-life (

Troubleshooting Protocol: The "Freeze-Pump-Thaw" Cycle

Do not rely on simple nitrogen bubbling for critical low-yield experiments.

-

Prepare Sample: Place PBN solution in a quartz EPR tube with a vacuum-tight stopcock.

-

Freeze: Submerge the tube in liquid nitrogen (

K) until the sample is solid. -

Pump: Connect to a vacuum line (

Torr) and evacuate the headspace for 5–10 minutes. -

Thaw: Close the stopcock. Thaw the sample in a warm water bath. Note: Gas bubbles will evolve.

-

Repeat: Perform this cycle 3 times.

-

Measure: Acquire the spectrum immediately.

Diagnostic Flowchart: Signal Recovery

Figure 1: Decision tree for recovering silent PBN signals. Note that for superoxide, PBN is often kinetically too slow compared to cyclic nitrones like DMPO.

Module 2: Spectral Artifacts (The "False Positive")

User Complaint: "I see a strong 3-line signal (triplet) or a 7-line signal, but I expected a doublet of triplets."

The "PBN-7-Line" and "DTBN" Problem

PBN is not inert. In aqueous solution, especially under acidic conditions or in the presence of transition metals (Fe, Cu), PBN hydrolyzes. The resulting decomposition products oxidize to form stable nitroxides that are not radical adducts.

The Mechanism of Decomposition:

-

Hydrolysis: PBN +

-

Oxidation: t-BuNHOH

Di-tert-butyl nitroxide (DTBN) .

Artifact Identification Table

| Signal Type | Visual Pattern | Hyperfine Constants (Approx) | Diagnosis | Action |

| DTBN | 3 lines (Triplet) | Artifact. Decomposition product. | Check PBN purity. Use fresh stock. | |

| Benzoyl-t-butyl | 3 lines (Triplet) | Artifact. Oxidative cleavage of PBN. | Reduce oxidizing agents in buffer. | |

| "7-Line" Signal | Complex Multiplet | Artifact. Often PBN-OH or degradation mix. | Verify with ethanol scavenger (see below).[1] | |

| Real Adduct | Doublet of Triplets | Valid Signal. | Proceed to interpretation. |

Validation Experiment: The Ethanol Scavenger Test

If you suspect your signal is a PBN-OH adduct (which can be formed as an artifact via the "inverted spin trapping" mechanism), add 5% Ethanol to your sample.

-

Result A: Signal changes to PBN-CH(CH3)OH (Carbon-centered radical).

Original signal was real •OH. -

Result B: Signal remains unchanged.

Signal is an artifact (nucleophilic addition or hydrolysis).

Module 3: Data Interpretation (Solvent Effects)

User Complaint: "My hyperfine splitting constants (

The "McConnell Relation" & Solvent Polarity

Hyperfine splitting constants (HFSC) are strictly dependent on the solvent's dielectric constant. As polarity increases, the spin density on the nitrogen atom increases, raising the

Reference Data: Solvent Dependence of PBN Adducts

Use this table to normalize your expectations based on your solvent system.

| Solvent | Polarity | PBN-[2][3]•OH ( | PBN-•R (Methyl) ( | PBN-OOH ( |

| Water | High | 15.6 G / 2.7 G | 16.0 G / 3.5 G | 14.8 G / 2.4 G |

| Ethanol | Medium | 15.3 G / 2.6 G | 15.0 G / 3.4 G | 14.3 G / 2.3 G |

| DMSO | Medium | 14.0 G / 2.1 G | 14.4 G / 3.2 G | ~13.5 G / 2.0 G |

| Benzene | Low | 13.8 G / 2.0 G | 13.9 G / 2.9 G | 13.4 G / 1.8 G |

Note: Values are approximate (

Visualization: PBN Decomposition Pathway

Figure 2: The competition between successful spin trapping (Green) and the formation of the DTBN artifact (Red) via hydrolysis.

Standard Operating Procedure (SOP): PBN Purification

PBN is light and moisture sensitive. Using "yellowed" PBN guarantees artifacts.

-

Check: If the solid PBN is yellow or caked, it is degraded.

-

Dissolve: Dissolve PBN in a minimal amount of warm hexane.

-

Filter: Filter out any insoluble impurities.

-

Crystallize: Cool the solution to

C overnight. -

Collect: Collect the white needles by cold filtration.

-

Store: Store in a desiccator, in the dark, at

C.

References

-

Janzen, E. G., & Haire, D. L. (1990). Two decades of spin trapping. Advances in Free Radical Chemistry, 1, 253-295.

-

Buettner, G. R. (1987). Spin trapping: ESR parameters of spin adducts.[4] Free Radical Biology and Medicine, 3(4), 259-303. (The "Bible" of splitting constants).

-

Chamulitrat, W., et al. (1993). Nitric Oxide Formation during Light-induced Decomposition of Phenyl N-tert-Butylnitrone. Journal of Biological Chemistry, 268, 11520-11527.[4] (Mechanism of PBN decomposition).

-

Villamena, F. A., & Zweier, J. L. (2004). Detection of reactive oxygen species by electron paramagnetic resonance. Antioxidants & Redox Signaling, 6(3), 619-629.

-

Bruker EPR Application Notes. Spin Trapping of Superoxide and Hydroxyl Radicals.

Sources

how to improve the signal-to-noise ratio of PBN spin adducts in EPR

Welcome to the technical support center for Electron Paramagnetic Resonance (EPR) spin trapping. This guide is designed for researchers, scientists, and drug development professionals who are working to detect and characterize radical species using α-phenyl-N-tert-butylnitrone (PBN). Achieving a high signal-to-noise (S/N) ratio is paramount for the unambiguous identification and quantification of PBN spin adducts, which are often present at low concentrations.

This document moves beyond a simple checklist of parameters. It provides a structured, in-depth troubleshooting guide formatted as a series of frequently asked questions (FAQs). We will explore the causality behind each experimental choice, empowering you to diagnose and solve low S/N issues effectively.

Section 1: Pre-Acquisition Troubleshooting: Is Your Sample EPR-Ready?